1-[4'-Methyl-6-oxo-2'-(pyrrolidin-1-yl)-1,6-dihydro-4,5'-bipyrimidin-2-yl]piperidine-4-carboxamide
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Overview
Description
1-[4’-METHYL-6-OXO-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrrolidine ring, a bipyrimidine core, and a piperidine carboxamide group
Preparation Methods
The synthesis of 1-[4’-METHYL-6-OXO-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting with the construction of the bipyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The pyrrolidine ring is then introduced via nucleophilic substitution reactions, followed by the formation of the piperidine carboxamide group through amide bond formation. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The bipyrimidine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The piperidine carboxamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4’-METHYL-6-OXO-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and bipyrimidine core play crucial roles in binding to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and bipyrimidine derivatives, such as:
Pyrrolidine-2,5-diones: Known for their biological activity and used in drug development.
Triazole-pyrimidine hybrids: Investigated for their neuroprotective and anti-inflammatory properties.
N-phenylpyrrolidin-2-ones: Act as potential protoporphyrinogen oxidase inhibitors with significant herbicidal activity. The uniqueness of 1-[4’-METHYL-6-OXO-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H25N7O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-[4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-6-oxo-1H-pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H25N7O2/c1-12-14(11-21-18(22-12)25-6-2-3-7-25)15-10-16(27)24-19(23-15)26-8-4-13(5-9-26)17(20)28/h10-11,13H,2-9H2,1H3,(H2,20,28)(H,23,24,27) |
InChI Key |
TYAXQQGUAFHPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCC(CC3)C(=O)N)N4CCCC4 |
Origin of Product |
United States |
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